molecular formula C21H17N3O2S2 B2479721 2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1291862-55-9

2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2479721
CAS No.: 1291862-55-9
M. Wt: 407.51
InChI Key: QLGITJSEWWXCRI-UHFFFAOYSA-N
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Description

2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a phenylacetamide moiety, making it a unique and interesting molecule for scientific research.

Scientific Research Applications

2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Biological Studies: Researchers use this compound to study its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications:

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide a warranty of any kind with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . Therefore, users should handle it with appropriate safety measures.

Preparation Methods

The synthesis of 2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.

    Introduction of the Sulfanyl Group: The thieno[3,2-d]pyrimidine core is then reacted with a suitable thiol to introduce the sulfanyl group.

    Attachment of the Phenylacetamide Moiety: Finally, the phenylacetamide group is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Chemical Reactions Analysis

2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[3,2-d]pyrimidine core. This interaction may inhibit or modulate the activity of these targets, leading to the observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can be compared with other thienopyrimidine derivatives, such as:

These compounds share a similar thienopyrimidine core but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The unique combination of substituents in this compound makes it a distinct and valuable compound for research.

Properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c1-14-7-5-6-10-17(14)24-20(26)19-16(11-12-27-19)23-21(24)28-13-18(25)22-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGITJSEWWXCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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